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Compound of Interest

Compound Name: O-(4-Methylphenyl)-L-serine

Cat. No.: B15128224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
MS) for the non-canonical amino acid O-(4-Methylphenyl)-L-serine. Due to the limited
availability of published experimental data for this specific compound, this guide presents
predicted spectroscopic values and general experimental protocols based on the analysis of
the parent compound, L-serine, and related O-aryl-L-serine derivatives. This information is
intended to serve as a valuable resource for the synthesis, characterization, and application of
this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for O-(4-Methylphenyl)-L-serine. These predictions
are based on the known spectral data of L-serine and the expected electronic effects of the O-
(4-methylphenyl) substituent.

Table 1: Predicted *H NMR Spectral Data for O-(4-
Methylphenyl)-L-serine
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Predicted Chemical

Proton _ Predicted Multiplicity = Notes
Shift (8, ppm)
Shifted downfield
Doublet of doublets compared to L-serine
Ha 3.8-4.2
(dd) due to the ether
linkage.
Diastereotopic
HpB 42-46 Multiplet (m) protons, shifted
significantly downfield.
Aromatic (ortho to O) 6.8-7.0 Doublet (d)
Aromatic (meta to O) 71-7.3 Doublet (d)
Methyl (CHs) 22-24 Singlet (s)

Amine (NH2)

Broad singlet

Chemical shift is
concentration and

solvent dependent.

Carboxylic Acid
(COOH)

Broad singlet

Chemical shift is
concentration and

solvent dependent.

Table 2: Predicted **C NMR Spectral Data for O-(4-
Methylphenyl)-L-serine
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Predicted Chemical Shift (9,

Carbon Notes
ppm)
C=0 170 - 175
Ca 55 - 60
Shifted downfield due to ether
CpB 68 -72 _
linkage.
Aromatic (C-O) 155 - 160
Aromatic (C-CHs) 130- 135
Aromatic (CH) 115-130
Methyl (CHs) 20-25

Table 3: Predicted Key IR Absorption Bands for O-(4-
Methylphenyl)-L -serine

Predicted Wavenumber

Functional Group Intensity
(cm=)

O-H (Carboxylic Acid) 3000 - 3300 Broad
N-H (Amine) 3200 - 3500 Medium
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
C=0 (Carboxylic Acid) 1700 - 1750 Strong
C=C (Aromatic) 1500 - 1600 Medium
C-O (Ether) 1200 - 1250 Strong
C-N 1000 - 1200 Medium

Table 4: Predicted Mass Spectrometry Data for O-(4-
Methylphenyl)-L-serine

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15128224?utm_src=pdf-body
https://www.benchchem.com/product/b15128224?utm_src=pdf-body
https://www.benchchem.com/product/b15128224?utm_src=pdf-body
https://www.benchchem.com/product/b15128224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon Predicted m/z Notes
[M+H]* 196.0917 Calculated for C10H1aNOs*
[M+Na]* 218.0736 Calculated for C10H13NNaOs*

Expect loss of COOH, NHs,
Fragmentation ions Varies and cleavage of the ether
bond.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for O-(4-
Methylphenyl)-L-serine. These should be adapted based on the specific instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:

O-(4-Methylphenyl)-L-serine sample (5-10 mg)

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

» Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.

¢ Transfer the solution to an NMR tube.

o Place the NMR tube in the spectrometer's probe.
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e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a *H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-
5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

e Acquire a 13C NMR spectrum. This will typically require a larger number of scans due to the
lower natural abundance of 13C. Decoupling of protons is standard.

e Process the spectra by applying Fourier transformation, phase correction, and baseline
correction.

 Integrate the peaks in the 'H spectrum and assign chemical shifts based on known values
and theoretical predictions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

O-(4-Methylphenyl)-L-serine sample (1-2 mg)

Potassium bromide (KBr, spectroscopic grade)

Mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder
Procedure (for KBr pellet method):

e Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an
agate mortar.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.
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Place the pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the spectrum of the sample, typically over a range of 4000-400 cm~1.

Analyze the spectrum to identify characteristic absorption bands corresponding to the
functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e O-(4-Methylphenyl)-L-serine sample

e Solvent (e.g., methanol, acetonitrile, water)

e Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure (for Electrospray lonization - ESI-MS):

Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable solvent mixture
(e.g., 50:50 methanol:water with 0.1% formic acid).

« Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying
gas temperature) to achieve a stable ion signal.

e Acquire the mass spectrum in the desired mass range.

« If fragmentation information is required, perform tandem MS (MS/MS) by selecting the parent
ion of interest and subjecting it to collision-induced dissociation (CID).

e Analyze the resulting mass spectrum to identify the molecular ion and characteristic
fragment ions.
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Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
newly synthesized amino acid derivative like O-(4-Methylphenyl)-L-serine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a novel amino acid
derivative.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of O-(4-
Methylphenyl)-L-serine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15128224#spectroscopic-data-nmr-ir-ms-of-0-4-
methylphenyl-I-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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